2-(3-Chlorophenyl)propan-1-ol
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Overview
Description
2-(3-Chlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
- Triazole Derivatives Synthesis : A study involved synthesizing 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, showing promising antifungal activities against Candida species, indicating potential as drug candidates for antifungal therapies (Lima-Neto et al., 2012).
- Anticonvulsive and n-Cholinolytic Activities : Another study synthesized 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and found significant anticonvulsive and some peripheral n-cholinolytic activities, with no antibacterial activity, demonstrating potential for neurological therapeutic applications (Papoyan et al., 2011).
Catalysis and Chemical Reactions
- Catalytic Applications in Hydrogenation : A study focused on the use of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride in synthesizing Ru(II)–phosphinite compounds. These compounds showed excellent catalytic activity in the transfer hydrogenation of various ketones, with conversions up to 99% (Aydemir et al., 2014).
- Photoinduced Reactivity Studies : Research on the reactivity of 1,5-diphenylpenta-1,4-diyn-3-one (DPD) in the presence of propan-2-ol by continuous-wave time-resolved EPR and 1H CIDNP spectroscopy revealed that radical polymerizations using DPD require an efficient hydrogen donor like propan-2-ol, suggesting applications in polymer chemistry (Rosspeintner et al., 2009).
Miscellaneous Applications
- Antimicrobial and Antiradical Activities : A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones showed antimicrobial and antioxidant activities, although these were lower compared to certain beta blockers (Čižmáriková et al., 2020).
- Biodiesel Production : Lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as an acyl acceptor demonstrated high conversion rates, indicating its potential use in sustainable energy production (Modi et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of 2-(3-Chlorophenyl)propan-1-ol is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of certain biochemical pathways .
Biochemical Pathways
It’s plausible that the compound could influence several pathways due to its potential interactions with various targets .
Result of Action
The compound’s interaction with its targets could lead to various downstream effects, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Properties
IUPAC Name |
2-(3-chlorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJEAVTPAPDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-71-4 |
Source
|
Record name | 2-(3-chlorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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